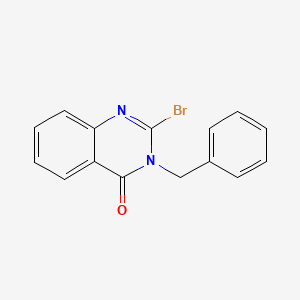
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, Friedel-Crafts acylation, and subsequent cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its broad range of biological activities.
9-Chloroacridine: A simpler analog with similar halogen substitution.
7-Fluoroacridine: Another analog with fluorine substitution at a different position.
Uniqueness
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is unique due to its specific combination of chlorine and fluorine substitutions along with the tetrahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15ClFN |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
9-chloro-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-acridine |
InChI |
InChI=1S/C15H15ClFN/c1-15(2)7-3-4-10-13(16)11-8-9(17)5-6-12(11)18-14(10)15/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
KNHQAUKMCAUEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C(C3=C(C=CC(=C3)F)N=C21)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


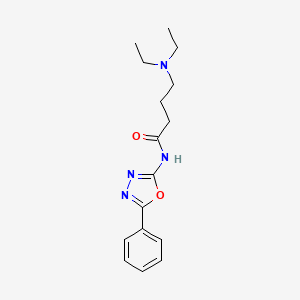
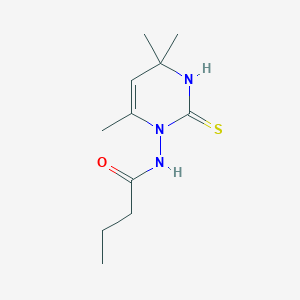
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
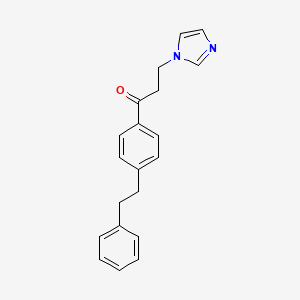
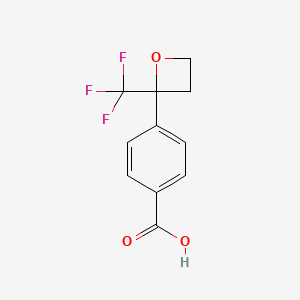
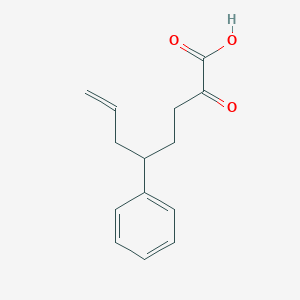
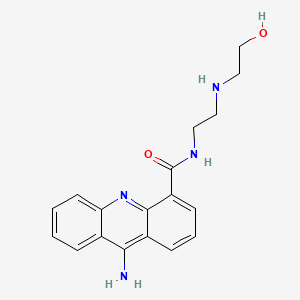
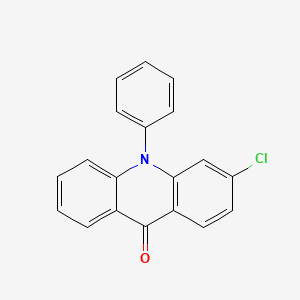
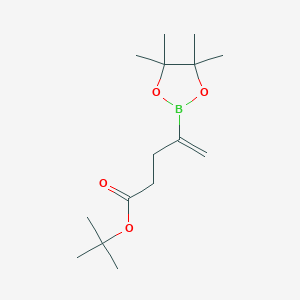
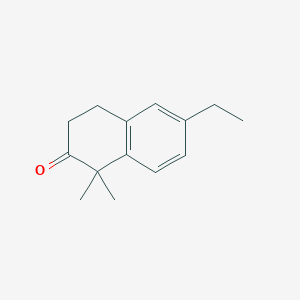
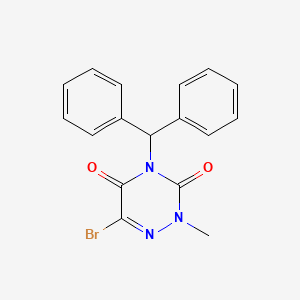
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

